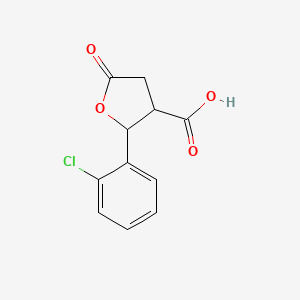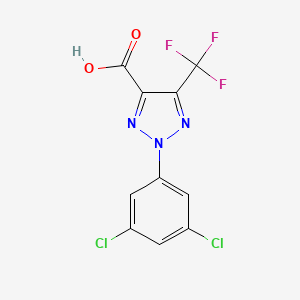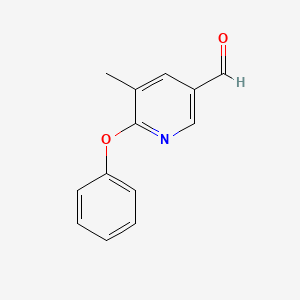
5-Methyl-6-phenoxynicotinaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-6-phenoxynicotinaldehyde: is an organic compound with the molecular formula C13H11NO2 It is a derivative of nicotinaldehyde, characterized by the presence of a methyl group at the 5-position and a phenoxy group at the 6-position of the nicotinaldehyde ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-6-phenoxynicotinaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methyl-6-bromonicotinaldehyde and phenol.
Reaction Conditions: The key step involves the nucleophilic substitution reaction where the bromine atom in 5-methyl-6-bromonicotinaldehyde is replaced by a phenoxy group from phenol. This reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, such as dimethylformamide, under reflux conditions.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger quantities of starting materials, and employing industrial-scale purification techniques to ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
5-Methyl-6-phenoxynicotinaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions may involve reagents like sodium hydride or other strong bases.
Major Products
Oxidation: The major product of oxidation is 5-Methyl-6-phenoxynicotinic acid.
Reduction: Reduction yields 5-Methyl-6-phenoxynicotinalcohol.
Substitution: Various substituted derivatives can be formed depending on the reagents used.
科学的研究の応用
5-Methyl-6-phenoxynicotinaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may be studied for potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a lead compound for drug development.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
作用機序
The mechanism of action of 5-Methyl-6-phenoxynicotinaldehyde depends on its specific application. In general, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenoxy group can enhance its binding affinity to certain targets, while the aldehyde group may participate in covalent interactions, leading to the formation of stable complexes.
類似化合物との比較
Similar Compounds
5-Methyl-6-chloronicotinaldehyde: Similar structure but with a chlorine atom instead of a phenoxy group.
5-Methyl-6-methoxynicotinaldehyde: Contains a methoxy group instead of a phenoxy group.
6-Phenoxynicotinaldehyde: Lacks the methyl group at the 5-position.
Uniqueness
5-Methyl-6-phenoxynicotinaldehyde is unique due to the presence of both a methyl group and a phenoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be leveraged in various applications.
特性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC名 |
5-methyl-6-phenoxypyridine-3-carbaldehyde |
InChI |
InChI=1S/C13H11NO2/c1-10-7-11(9-15)8-14-13(10)16-12-5-3-2-4-6-12/h2-9H,1H3 |
InChIキー |
KWHOSRLGPGUNCM-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CN=C1OC2=CC=CC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 2-(4,5,6,7-tetrahydrobenzo[B]thiophen-4-YL)acetate](/img/structure/B11795104.png)

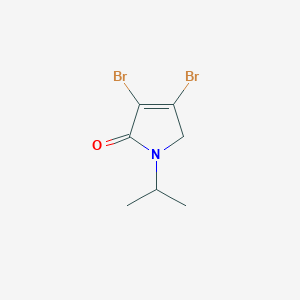
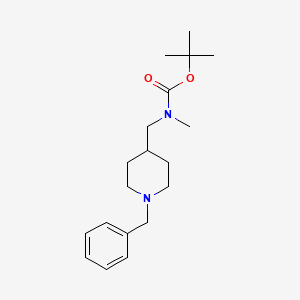
![Methyl 7-bromo-2-mercapto-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B11795123.png)
![1-([1,1'-Biphenyl]-4-yl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11795129.png)
![6-Chloro-5-(1-methyl-1H-benzo[d]imidazol-2-yl)pyridazine-3-carboxylicacid](/img/structure/B11795145.png)

![4-Chloro-6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-5-amine](/img/structure/B11795159.png)


![2-Bromo-5-(4-isopropylphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one](/img/structure/B11795169.png)
